2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
Description
The compound 2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide (hereafter referred to as the target compound) is a pyrido[2,3-d]pyrimidine derivative featuring a sulfanyl-linked acetamide moiety. Its core structure includes:
- A pyrido[2,3-d]pyrimidine scaffold with 1,3-dimethyl and 2-methylpropyl substituents at positions 1, 3, and 4.
- A thioether bridge (-S-) at position 5, connecting to an acetamide group.
- An N-(2,3-dimethylphenyl) substituent on the acetamide.
Properties
IUPAC Name |
2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-13(2)10-16-11-24-21-19(22(29)27(6)23(30)26(21)5)20(16)31-12-18(28)25-17-9-7-8-14(3)15(17)4/h7-9,11,13H,10,12H2,1-6H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLQJEOLVOUYBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=C3C(=NC=C2CC(C)C)N(C(=O)N(C3=O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Variations
The target compound belongs to a broader class of pyrimidine and pyrido-pyrimidine derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations
Core Scaffold Differences: The target compound’s pyrido[2,3-d]pyrimidine core differs from the pyrido[4,3-d]pyrimidine in Compound 11p and ’s analog . Simpler pyrimidin-2-yl thioacetamides (e.g., ) lack the fused pyridine ring, reducing complexity but limiting binding versatility.
Substituent Impact :
- The 2,3-dimethylphenyl group in the target compound enhances lipophilicity compared to the 2,3-dichlorophenyl group in ’s analog , which may improve membrane permeability but reduce polarity.
- The 2-methylpropyl substituent at position 6 introduces branched alkylation, a feature absent in most analogs, possibly influencing metabolic stability .
Pharmacological Implications :
- Compound 11p and ’s analog are explicitly linked to kinase inhibition, supported by FDA review data. The target compound’s structural similarity suggests analogous mechanisms, though empirical validation is needed.
- ’s compound demonstrated antibacterial efficacy, highlighting the role of the dichlorophenyl group in microbial target engagement .
Research Findings and Data
Computational Clustering Insights
- : Butina clustering algorithms group compounds by structural and functional similarity. The target compound’s pyrido-pyrimidine core and acetamide sidechain may cluster it with kinase inhibitors (e.g., Compound 11p ), whereas simpler thioacetamides ( ) form distinct groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
